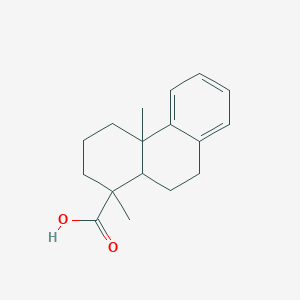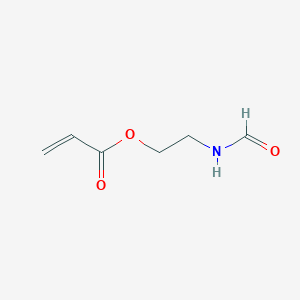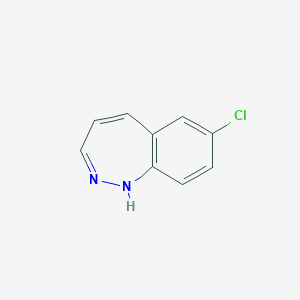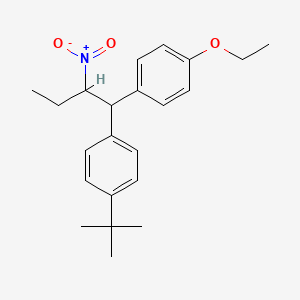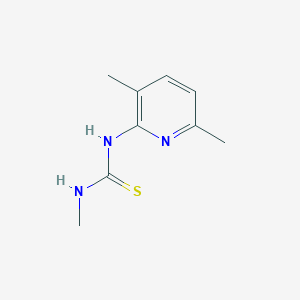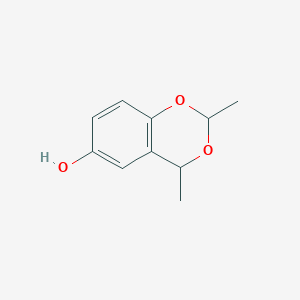
2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol is an organic compound belonging to the benzodioxin family This compound is characterized by its unique structure, which includes a benzene ring fused with a dioxin ring and two methyl groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol typically involves the reaction of 2-hydroxybenzyl alcohol with 2,2-dimethoxypropane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzodioxin ring structure . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction rate and yield. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2,4-dimethyl-2H,4H-1,3-benzodioxin-6-one, while reduction can produce 2,4-dimethyl-2H,4H-1,3-benzodioxin-6-ylmethanol.
Scientific Research Applications
2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin: Similar structure but lacks the methyl groups and hydroxyl group.
2,3-Dihydro-1,4-benzodioxin: Similar structure but lacks the methyl groups.
2,2-Dimethyl-4H-1,3-benzodioxin: Similar structure but lacks the hydroxyl group.
Uniqueness
2,4-Dimethyl-2H,4H-1,3-benzodioxin-6-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
56968-72-0 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2,4-dimethyl-4H-1,3-benzodioxin-6-ol |
InChI |
InChI=1S/C10H12O3/c1-6-9-5-8(11)3-4-10(9)13-7(2)12-6/h3-7,11H,1-2H3 |
InChI Key |
ILEBYHLTNMQMHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)O)OC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14619635.png)
![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
![4-[(4-Methoxyphenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14619652.png)
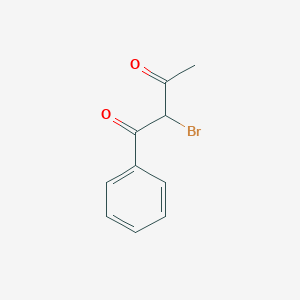
![3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14619660.png)
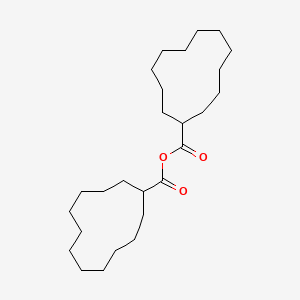
![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
